molecular formula C9H9ClF3N B15335321 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride

3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride

Cat. No.: B15335321
M. Wt: 223.62 g/mol
InChI Key: FSARXSBWYZFOLB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride typically involves the reaction of 2,3,5-trifluorobenzylamine with a suitable azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe for investigating enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The azetidine ring may also contribute to its overall biological activity by influencing its conformation and stability .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 3-(2,3,5-Trifluorophenyl)azetidine Hydrochloride is unique due to the specific positioning of the trifluorophenyl group. This positioning can significantly influence its chemical reactivity, biological activity, and overall properties. For instance, the trifluorophenyl group at the 2,3,5-positions may enhance its binding affinity to certain molecular targets, making it more effective in specific applications .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

3-(2,3,5-trifluorophenyl)azetidine;hydrochloride

InChI

InChI=1S/C9H8F3N.ClH/c10-6-1-7(5-3-13-4-5)9(12)8(11)2-6;/h1-2,5,13H,3-4H2;1H

InChI Key

FSARXSBWYZFOLB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C(=CC(=C2)F)F)F.Cl

Origin of Product

United States

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